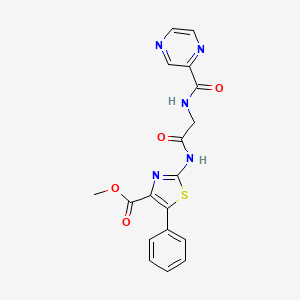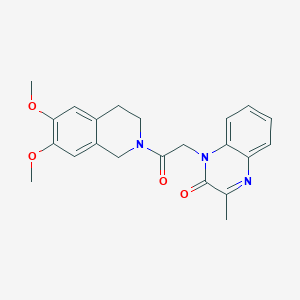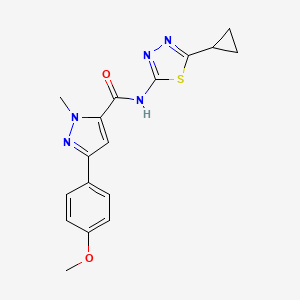![molecular formula C22H25N5OS B10984003 N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10984003.png)
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-METHYL-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)BUTYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a complex organic compound that features a triazole ring fused with a pyridine ring, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHYL-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)BUTYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multi-step organic reactions The process begins with the formation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include anhydrous potassium carbonate, DMF (dimethylformamide), and other organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthetic methods.
Chemical Reactions Analysis
Types of Reactions
N-[3-METHYL-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)BUTYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as DMF and DMSO (dimethyl sulfoxide). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential pharmacological properties, such as antimicrobial and anticancer activities, make it a subject of interest for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[3-METHYL-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)BUTYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation activities and potential anticancer properties.
Uniqueness
N-[3-METHYL-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)BUTYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is unique due to its combination of triazole, pyridine, pyrrole, and thiophene rings, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H25N5OS |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C22H25N5OS/c1-16(2)13-18(22-25-24-20-7-3-4-11-27(20)22)23-21(28)14-19(17-8-12-29-15-17)26-9-5-6-10-26/h3-12,15-16,18-19H,13-14H2,1-2H3,(H,23,28)/t18-,19?/m0/s1 |
InChI Key |
MSYLHUYAEPLITC-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10983927.png)
![N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10983931.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10983946.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B10983952.png)
![7,8-dimethoxy-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10983953.png)
![1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B10983961.png)

![methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B10983977.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10983982.png)

![N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10983993.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10984006.png)
![N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10984011.png)
